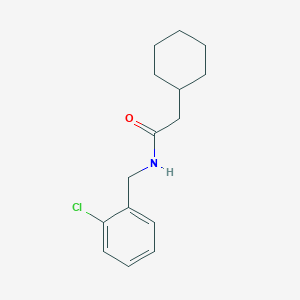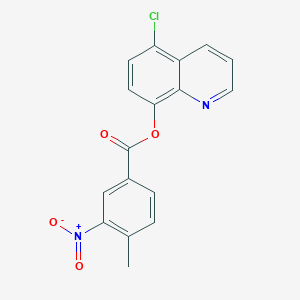
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane, also known as BTA, is a chemical compound that has been widely used in scientific research due to its unique properties. BTA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom. Its chemical formula is C16H22BrNO, and its molecular weight is 329.26 g/mol. BTA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has a high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their roles in biological systems. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent to kill cancer cells. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has shown promising results in preclinical studies as a photosensitizer for cancer treatment.
作用机制
The mechanism of action of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe involves the coordination of the metal ion with the nitrogen atom in the azepane ring. This coordination causes a change in the fluorescence properties of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane, allowing for the detection of the metal ion. The mechanism of action of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment involves the generation of reactive oxygen species (ROS) upon activation by light. These ROS cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been shown to have low toxicity in vitro and in vivo studies. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has been found to accumulate in the liver and spleen, suggesting that these organs may play a role in its metabolism and elimination. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in biological systems.
实验室实验的优点和局限性
One advantage of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe is its high selectivity and sensitivity towards metal ions. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have low toxicity, making it a safe tool for studying metal ions in biological systems. One limitation of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a metal ion probe is its limited ability to detect metal ions in complex biological matrices. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been found to be unstable in acidic conditions, limiting its use in acidic environments.
One advantage of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment is its high selectivity towards cancer cells. 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane has also been shown to have low toxicity towards normal cells, making it a safe tool for cancer treatment. One limitation of using 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment is its limited ability to penetrate deep into tissues, limiting its use in treating deep-seated tumors.
未来方向
For 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane research include the development of more stable and selective metal ion probes based on 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane. The use of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a photosensitizer for cancer treatment could also be improved by developing more efficient delivery systems to improve its penetration into tissues. The use of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane in combination with other cancer therapies could also be explored to improve its efficacy in cancer treatment.
合成方法
The synthesis of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane as a white crystalline solid. The purity of 1-(5-bromo-2,3,4-trimethylbenzoyl)azepane can be increased by recrystallization from a suitable solvent.
属性
IUPAC Name |
azepan-1-yl-(5-bromo-2,3,4-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-11-12(2)14(10-15(17)13(11)3)16(19)18-8-6-4-5-7-9-18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDQFCJMCSOKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
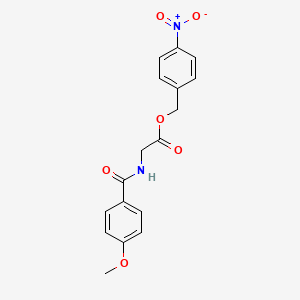
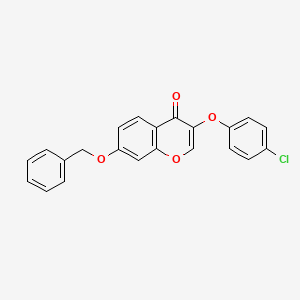
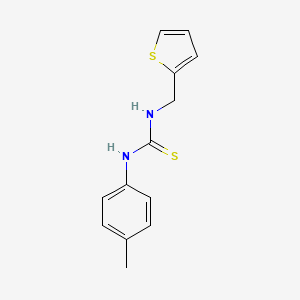
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
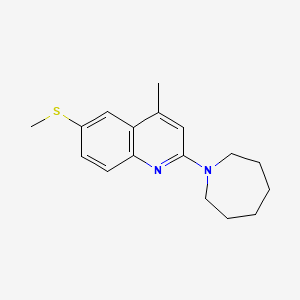
![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
